4-Hydroxy-3-methoxybenzylamine hydrochloride
Overview
Description
Scientific Research Applications
4-Hydroxy-3-methoxybenzylamine hydrochloride has diverse applications in scientific research:
Safety and Hazards
4-Hydroxy-3-methoxybenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation occurs .
Mechanism of Action
Target of Action
4-Hydroxy-3-methoxybenzylamine hydrochloride, also known as Vanillylamine hydrochloride, is a cell-permeable, anti-inflammatory phenolic compound . Its primary target is NADPH oxidase , an enzyme that plays a crucial role in the immune response by producing reactive oxygen species .
Mode of Action
The compound acts as a potent and selective inhibitor of NADPH oxidase . By inhibiting this enzyme, it reduces the production of reactive oxygen species, which are involved in various inflammatory responses .
Biochemical Pathways
The inhibition of NADPH oxidase affects the biochemical pathways related to inflammation and immune response. The reduction in reactive oxygen species production can lead to a decrease in inflammation and potentially alleviate symptoms of inflammatory diseases .
Result of Action
The result of the compound’s action is a decrease in inflammation due to the reduced production of reactive oxygen species . This can lead to alleviation of symptoms in various inflammatory conditions.
Biochemical Analysis
Biochemical Properties
It is known to be a cell-permeable, anti-inflammatory phenolic compound . It acts as a potent and selective inhibitor of NADPH oxidase , an enzyme that plays a crucial role in the immune response and cellular signaling.
Cellular Effects
Given its role as an inhibitor of NADPH oxidase , it may influence cell function by modulating reactive oxygen species production, impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
As a potent and selective inhibitor of NADPH oxidase , it likely exerts its effects at the molecular level by binding to this enzyme and inhibiting its activity. This could lead to changes in gene expression and cellular signaling pathways.
Transport and Distribution
It is a cell-permeable compound , suggesting that it can cross cell membranes and distribute within the cell.
Subcellular Localization
As a cell-permeable compound , it may be able to reach various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3-methoxybenzylamine hydrochloride can be synthesized from vanillin through a series of chemical reactions. One common method involves the reduction of vanillin to vanillyl alcohol, followed by the conversion of vanillyl alcohol to vanillylamine using ammonium formate and ethanol . The final step involves the formation of the hydrochloride salt by reacting vanillylamine with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-methoxybenzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to vanillyl alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Vanillyl alcohol.
Substitution: Various substituted benzylamine derivatives.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzylamine: Similar structure but lacks the methoxy group.
3-Methoxytyramine hydrochloride: Contains a methoxy group but differs in the position of the hydroxyl group.
4-Hydroxy-3-methoxycinnamaldehyde: Contains an aldehyde group instead of an amine group.
Uniqueness
4-Hydroxy-3-methoxybenzylamine hydrochloride is unique due to its specific combination of hydroxyl and methoxy groups, which contribute to its role as an intermediate in capsaicin biosynthesis. This unique structure allows it to participate in specific enzymatic reactions that other similar compounds may not undergo .
Properties
IUPAC Name |
4-(aminomethyl)-2-methoxyphenol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2.ClH/c1-11-8-4-6(5-9)2-3-7(8)10;/h2-4,10H,5,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDMGOSXPCMUJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1196-92-5 (Parent) | |
Record name | Vanillylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70221705 | |
Record name | 4-Aminomethyl-2-methoxyphenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7149-10-2 | |
Record name | Phenol, 4-(aminomethyl)-2-methoxy-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7149-10-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vanillylamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007149102 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7149-10-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62020 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Aminomethyl-2-methoxyphenol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70221705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-aminomethyl-2-methoxyphenol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VANILLYLAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YD97FX0LRF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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